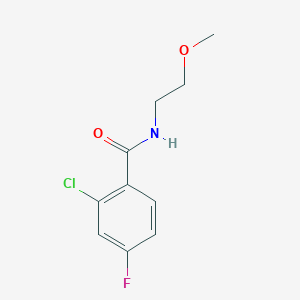

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information on the molecular structure of “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” is not available in the sources retrieved .Chemical Reactions Analysis

The chemical reactions that “2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide” can undergo are not explicitly mentioned in the sources retrieved .Scientific Research Applications

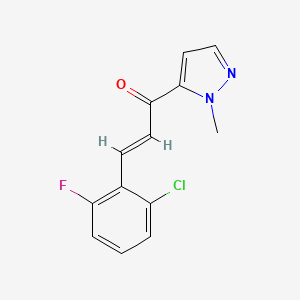

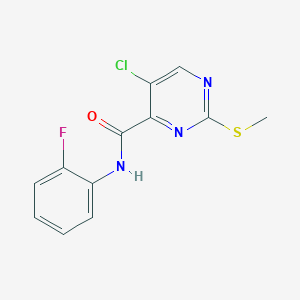

- Application : 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide serves as a reactant in Suzuki-Miyaura cross-coupling reactions. These reactions enable the synthesis of heterobiaryls, which find applications in materials science, pharmaceuticals, and agrochemicals .

- Application : The compound is a precursor in the Suzuki and Still coupling reactions, leading to the synthesis of antithrombotic drugs. These drugs play a crucial role in preventing blood clot formation and reducing the risk of cardiovascular events .

- Application : Researchers have explored 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide derivatives as potential inhibitors of glycogen synthase kinase-3β (GSK-3β). GSK-3β inhibitors hold promise in treating neurodegenerative diseases and cancer .

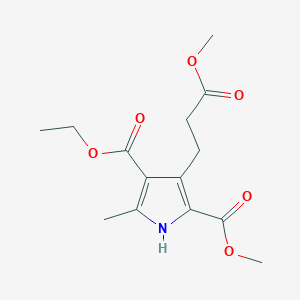

- Application : By employing this compound, scientists can prepare 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction. This synthetic pathway has applications in medicinal chemistry and drug discovery .

- Application : 4-Fluoro-2-methoxyphenol , a derivative of our compound, participates in the synthesis of fluorinated masked o-benzoquinones. These masked quinones serve as versatile intermediates for various organic transformations .

- Application : Researchers have utilized 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide as a building block for designing biologically active molecules. For instance, it contributes to the synthesis of amino alcohols with potential pharmacological applications .

Suzuki-Miyaura Cross-Coupling Reactions

Synthesis of Antithrombotic Drugs

GSK-3β Inhibitors

Leimgruber-Batcho Reaction

Fluorinated Masked o-Benzoquinones (MOBs)

Biologically Active Molecules

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOQHUMTXNNQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)

![(3aR*,7aS*)-2-{2-[(5-chloropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5489960.png)

![methyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5489965.png)

![3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5489972.png)

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide](/img/structure/B5489986.png)

![2,6-dimethyl-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5490001.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5490006.png)

![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5490011.png)